molecular formula C10H12N2O4 B1521482 N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide CAS No. 1221341-47-4

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Cat. No. B1521482
CAS RN: 1221341-47-4
M. Wt: 224.21 g/mol
InChI Key: NKUGNZIURPJOCM-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.22 .


Synthesis Analysis

N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide can be synthesized by acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in acetic acid solvent . The reaction involves 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid reacting with 2.46 g (24 mmol) of acetic anhydride for 18 h at room temperature .


Molecular Structure Analysis

The molecular structure of N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide consists of a central phenyl ring with three substituents . The methoxy group is nearly coplanar with the central phenyl ring, while the nitro group and the acetamido group are less coplanar . The NH group forms an intramolecular N—H O hydrogen bond to a nitro-group O atom .


Chemical Reactions Analysis

N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide can participate in a variety of chemical reactions. For instance, it has been reported that treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine furnished 2-amino-N-(2-nitrophenyl) .


Physical And Chemical Properties Analysis

N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide has a molecular weight of 224.22 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide: is utilized in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the formation of phenoxy acetamide derivatives, which have been explored for their therapeutic potential . These derivatives include chalcone, indole, and quinoline, which are known for their diverse pharmacological activities.

Medicinal Chemistry Research

In medicinal chemistry, this compound serves as a building block for designing new drugs. It’s involved in the study of molecular interactions and physicochemical properties that affect the biological activity of drugs . The compound’s versatility allows for the creation of novel pharmaceuticals with improved safety and efficacy.

Computational Chemistry Applications

The compound is also significant in computational chemistry, where it’s used to model and predict the behavior of new drugs. Its molecular structure can be analyzed to understand the drug-receptor interactions, which is crucial for drug design and discovery processes .

Biological Interface Studies

At the biological interface, N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide is important for understanding how drugs interact with biological systems. It helps in identifying the triggering functional groups and specific properties that are essential for the drug’s biological effects .

Marine Natural Product Synthesis

This compound is a key ingredient in the synthesis of marine natural products like myriaporone and usneoidone. It acts as a ketone synthon, which is an essential component in the synthesis of these complex molecules .

Chemical Diversity Exploration

The compound’s chemical diversity makes it a valuable resource for chemists looking to design new derivatives of phenoxy acetamide. These derivatives are explored for their pharmacological properties, contributing to the development of compounds with varied compositions and potential therapeutic benefits .

Safety and Hazards

The safety information for N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide indicates that it has a hazard statement H302, which means it is harmful if swallowed . The signal word is “Warning” and the pictogram is an exclamation mark .

properties

IUPAC Name

N-methoxy-N-methyl-2-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-11(16-2)10(13)7-8-5-3-4-6-9(8)12(14)15/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUGNZIURPJOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=CC=C1[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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